4-(Aminomethyl)benzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4,9H2,(H2,10,11) |
InChI Key |
YGXLXMXZKCZGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CN |
Origin of Product |
United States |
Nomenclature and Structural Considerations in Chemical Research
Systematic Nomenclature of 4-(Aminomethyl)benzo[d]thiazol-2-amine
The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is derived by identifying the parent heterocyclic system and its substituents.
The core structure is a benzothiazole (B30560), which is a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The numbering of the benzothiazole ring system begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and then continues around the benzene ring from the fusion point.
The primary functional groups attached to this parent structure are an amine group (-NH₂) at position 2 and an aminomethyl group (-CH₂NH₂) at position 4. According to IUPAC rules, the principal functional group dictates the suffix of the name. In this case, the amine at position 2 is considered the principal group, giving the base name "benzo[d]thiazol-2-amine."
The substituent at position 4 is a methyl group which itself is substituted with an amino group. This is named as "(aminomethyl)". Therefore, the complete and unambiguous IUPAC name for the compound is This compound .
| Component | Description |
| Parent Heterocycle | benzo[d]thiazole |
| Principal Functional Group | Amine (-NH₂) at C2 |
| Substituent | Aminomethyl (-CH₂NH₂) at C4 |
| Final IUPAC Name | This compound |
Positional Isomerism and Structural Analogues Relevant to Research
Positional isomerism is a key consideration in the study of substituted benzothiazoles, as the location of substituents on the benzene ring can significantly influence the molecule's chemical and physical properties. For this compound, several positional isomers exist where the aminomethyl group is located at other available positions on the benzene moiety.
Positional Isomers: The benzene ring of the benzothiazole core offers positions 4, 5, 6, and 7 for substitution. Consequently, the following positional isomers of aminomethyl-benzo[d]thiazol-2-amine are possible:
5-(Aminomethyl)benzo[d]thiazol-2-amine: The aminomethyl group is at the 5-position.
6-(Aminomethyl)benzo[d]thiazol-2-amine: The aminomethyl group is at the 6-position.
7-(Aminomethyl)benzo[d]thiazol-2-amine: The aminomethyl group is at the 7-position.
Each of these isomers would be expected to have distinct spectroscopic signatures and potentially different chemical reactivity and biological activity due to the varied electronic and steric environments of the substituents.
Structural Analogues: The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the synthesis and study of numerous structural analogues. nih.govresearchgate.net These analogues are compounds with similar core structures but differ in the nature and position of their substituents. Research on these related molecules provides valuable insights into the properties of the target compound.
| Analogue | Structural Difference from Target Compound | Research Relevance |
| 2-Aminobenzothiazole (B30445) | Lacks the aminomethyl substituent. | The fundamental building block for a wide range of derivatives; its chemistry and spectral properties are well-documented. researchgate.net |
| 2-Amino-6-substituted benzothiazoles | Substitution at the 6-position with various groups (e.g., methyl, ethoxy, nitro). | Studies on these compounds help to understand the influence of substituents at the para-position relative to the thiazole nitrogen on the overall electronic properties. nih.govcore.ac.uk |
| N-substituted-2-aminobenzothiazoles | The amine at the 2-position is secondary or tertiary. | These derivatives are explored for a variety of applications and their synthesis involves the reactive C2-NH₂ group. nih.gov |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene (B1212753) protons of the aminomethyl group, and the protons of the two amino groups. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene (-CH₂-) protons would likely present as a singlet or a doublet (if coupled to the adjacent NH₂) around δ 3.5-4.5 ppm. The amine protons (-NH₂) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the nine carbon atoms of the benzothiazole core and the one carbon of the aminomethyl group. The aromatic carbons would resonate in the typical downfield region of δ 110-155 ppm, while the methylene carbon would appear further upfield. The carbon at position 2 (C=N) would be significantly deshielded, appearing at a chemical shift above δ 160 ppm. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.
C=N stretching: A characteristic absorption for the thiazole ring's C=N bond is expected around 1600-1650 cm⁻¹.
C=C stretching: Aromatic ring skeletal vibrations would be seen in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring, providing further structural confirmation.
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.com This method would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino groups, which governs the crystal packing. mdpi.com For analogous benzothiazole derivatives, studies have revealed nearly planar structures for the bicyclic ring system. mdpi.com
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants of protons, confirming the connectivity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. |
| IR Spectroscopy | Presence of key functional groups (NH₂, CH₂, C=N, aromatic ring). |
| Mass Spectrometry | Molecular weight and fragmentation pattern for structural confirmation. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and crystal packing. |
Synthetic Methodologies for 4 Aminomethyl Benzo D Thiazol 2 Amine and Its Analogues
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole ring is a fundamental step in the synthesis of 4-(aminomethyl)benzo[d]thiazol-2-amine. Various methodologies have been developed for this purpose, ranging from classical condensation reactions to modern catalyzed and microwave-assisted approaches.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of benzothiazoles. These reactions typically involve the condensation of a 2-aminothiophenol derivative with a suitable electrophile.
One of the most common methods is the reaction of 2-aminothiophenols with carboxylic acids or their derivatives, such as acyl chlorides, esters, or orthoesters. For instance, the condensation of 2-aminothiophenol with carboxylic acids can be facilitated by reagents like polyphosphoric acid (PPA) at elevated temperatures. Greener alternatives using catalysts like samarium(III) triflate in aqueous media have also been reported.
Another well-established cyclocondensation approach is the reaction of anilines with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine. This method, often referred to as the Hugershoff reaction, proceeds through an intermediate thiourea which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring.
The following table summarizes representative examples of cyclocondensation reactions for the synthesis of benzothiazole derivatives.
| Starting Materials | Reagents and Conditions | Product | Reference |
| 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), heat | 2-Substituted benzothiazole | |
| 2-Aminothiophenol, Carboxylic Acid | Samarium(III) triflate, H₂O | 2-Substituted benzothiazole | |
| Substituted Aniline, KSCN | Br₂, Acetic Acid | 2-Amino-substituted benzothiazole | |
| 2-Haloaniline, Dithiocarbamate | CuO, KOt-Bu | 2-Aminobenzothiazole |
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazoles in a single step from three or more starting materials. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of diverse compounds.
A notable example involves the reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound under microwave irradiation with a catalyst such as scandium(III) triflate. This three-component reaction leads to the formation of annulated benzothiazole systems. Another MCR involves the reaction of 2-aminobenzothiazole, an indole-3-carbaldehyde, and an arylisonitrile in the presence of P₂O₅ on SiO₂ as an acidic catalyst, yielding 3-aminoimidazo2,1-bbenzothiazoles uokerbala.edu.iq.
The versatility of 2-aminobenzothiazole in MCRs allows for the construction of a wide array of fused heterocyclic systems, highlighting its importance as a building block in combinatorial chemistry nih.gov.
Transition Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles, often proceeding under milder conditions and with higher functional group tolerance compared to traditional methods.
Palladium-catalyzed cross-coupling reactions are widely employed. For instance, the intramolecular C-S bond formation through C-H functionalization of thiobenzanilides can be achieved using a palladium catalyst, often in combination with a copper co-catalyst nih.gov. This approach allows for the synthesis of various 2-substituted benzothiazoles. Similarly, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for the C-S bond formation in the synthesis of 2-substituted benzothiazoles under ligand-free conditions ucl.ac.be.
Copper-catalyzed reactions also play a significant role. The Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates in the presence of a copper(II) catalyst provides an effective route to 2-aminobenzothiazoles uokerbala.edu.iq. Furthermore, copper oxide (CuO) has been identified as an efficient catalyst for the one-pot cyclization of 2-bromoanilines with dithiocarbamates wikipedia.org.
Other transition metals like ruthenium and nickel have also been utilized. Ruthenium(III) chloride can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles, while nickel(II) salts have been shown to be effective and less toxic catalysts for similar transformations uokerbala.edu.iq.
The table below provides an overview of various transition metal-catalyzed approaches to benzothiazole synthesis.
| Catalyst System | Reactants | Product | Reference |
| Pd(OAc)₂, Cu(I), Bu₄NBr | Thiobenzanilides | 2-Substituted benzothiazoles | nih.gov |
| Pd/C | 2-Haloanilines, Thiols | 2-Substituted benzothiazoles | ucl.ac.be |
| Cu(OAc)₂, Cs₂CO₃ | 2-Iodoanilines, Sodium dithiocarbamates | 2-Aminobenzothiazoles | uokerbala.edu.iq |
| CuO, KOt-Bu | 2-Bromoanilines, Dithiocarbamates | 2-Aminobenzothiazoles | wikipedia.org |
| RuCl₃ | N-Arylthioureas | 2-Aminobenzothiazoles | uokerbala.edu.iq |
| Ni(II) salts | N-Arylthioureas | 2-Aminobenzothiazoles | uokerbala.edu.iq |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of benzothiazole derivatives.
For example, the condensation of 2-aminothiophenol with carboxylic acids can be efficiently carried out under microwave irradiation to produce 2-substituted benzothiazoles. Similarly, the synthesis of Schiff bases from 2-aminobenzothiazole and aldehydes can be significantly expedited using microwave energy masterorganicchemistry.comresearchgate.net.
Microwave assistance is also frequently combined with other synthetic strategies, such as multi-component reactions. The catalyst-free, microwave-assisted synthesis of annulated heterocyclic structures in aqueous media has been demonstrated for benzo[d]imidazo[2,1-b]thiazoles, showcasing the green chemistry potential of this approach uokerbala.edu.iq.
Introduction and Functionalization of the Aminomethyl Group
Once the 2-aminobenzothiazole core is synthesized, the next crucial step is the introduction of the aminomethyl group at the 4-position of the benzene (B151609) ring. This can be achieved through various functionalization strategies, with reductive amination being a key method.
A plausible synthetic route to this compound would involve the initial synthesis of a 4-substituted-2-aminobenzothiazole, such as a 4-formyl or 4-cyano derivative. These intermediates can then be converted to the desired aminomethyl group.
The synthesis of a 4-cyano-2-aminobenzothiazole could potentially be achieved by starting with an appropriately substituted aniline precursor, for example, 3-amino-4-mercaptobenzonitrile, and then proceeding with a cyclization reaction to form the benzothiazole ring. Alternatively, a 4-halo-2-aminobenzothiazole could undergo a cyanation reaction.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) wikipedia.org. In the context of synthesizing this compound, this strategy would typically involve the reaction of a 4-formyl-2-aminobenzothiazole intermediate with an amine source in the presence of a reducing agent.
The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaHB(OAc)₃) rsc.org. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing the iminium ion in the presence of the starting aldehyde harvard.edu.
The general scheme for the reductive amination of 4-formyl-2-aminobenzothiazole is as follows:
Imine Formation: The aldehyde group of 4-formyl-2-aminobenzothiazole reacts with an amine (e.g., ammonia or a primary amine) to form an imine.
Reduction: The imine is then reduced by a hydride-based reducing agent to yield the final aminomethyl product.
Alternatively, the aminomethyl group can be introduced by the reduction of a 4-cyano-2-aminobenzothiazole intermediate. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The following table outlines common reducing agents used in reductive amination and nitrile reduction.
| Reducing Agent | Substrate | Product | Reference |
| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | Aldehyde/Ketone + Amine | Amine | harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Amine | rsc.org |
| Sodium Borohydride (NaBH₄) | Imine | Amine | rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Primary Amine | |
| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni) | Nitrile or Imine | Primary Amine |
Post-Cyclization Aminomethylation
The introduction of an aminomethyl group onto a pre-formed benzothiazole scaffold is a key post-cyclization functionalization step. While direct aminomethylation of 2-aminobenzothiazole at the 4-position presents challenges due to the presence of multiple nucleophilic sites (the 2-amino group and the aromatic ring), specific methodologies can be employed. One of the most relevant methods is the Mannich reaction.
The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an active acidic proton. In the context of benzothiazoles, the aromatic ring can act as the nucleophile that attacks the in situ-formed Eschenmoser salt or a pre-formed iminium ion.
A plausible synthetic route for the aminomethylation of a 2-aminobenzothiazole derivative is outlined below:
Protection of the 2-amino group: To ensure regioselectivity and prevent side reactions, the highly nucleophilic 2-amino group of the benzothiazole starting material is first protected.
Electrophilic Aromatic Substitution: The protected 2-aminobenzothiazole then undergoes an electrophilic substitution reaction. The Mannich reaction, for instance, involves an aminomethylating agent. nih.gov For example, the reaction with formaldehyde and a suitable amine (like dimethylamine to form a precursor, followed by conversion to the primary amine) introduces the aminomethyl group onto the benzene ring portion of the scaffold. nih.gov The substitution pattern is directed by the existing groups on the ring.
Deprotection: The final step involves the removal of the protecting group from the 2-amino position to yield the target compound, this compound.
This post-cyclization approach allows for the late-stage introduction of the aminomethyl functionality, which can be advantageous in multi-step syntheses.
Protection and Deprotection of the Aminomethyl Functionality
Commonly used protecting groups for primary amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.org These form carbamate derivatives with the amine.
Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. It is stable to a wide range of reaction conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com
Fmoc Protection: The Fmoc group is attached using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu. total-synthesis.com It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine in dimethylformamide (DMF). americanpeptidesociety.orgtotal-synthesis.comnih.gov
The differential stability of these groups allows for an "orthogonal" protection strategy, where one group can be removed selectively in the presence of the other. organic-chemistry.org
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA in DCM) americanpeptidesociety.orgpeptide.com | Stable to bases and nucleophiles. |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu total-synthesis.com | Mild bases (e.g., 20% piperidine in DMF) americanpeptidesociety.orgnih.gov | Stable to acids; cleavage can be monitored by UV spectroscopy. total-synthesis.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base; sensitive to strong reducing conditions. |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na in liquid NH₃) or strong acid chemistrytalk.org | Very stable; forms a sulfonamide. |
Purification and Isolation Techniques in Preparative Research
The purification and isolation of this compound, a polar and basic compound, requires specific techniques to achieve high purity. The crude product obtained from synthesis typically contains unreacted starting materials, reagents, and by-products.
Column Chromatography: This is a primary method for the purification of benzothiazole derivatives. jyoungpharm.orgnih.gov
Stationary Phase: While silica gel is widely used, its acidic nature can lead to poor separation and "streaking" of basic compounds. reddit.com In such cases, activated alumina (which is basic) or silica gel treated with a base (e.g., triethylamine) in the eluent can be more effective. reddit.com
Mobile Phase (Eluent): A gradient of solvents is typically used, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the proportion of a polar solvent (like ethyl acetate, methanol, or ethanol). jyoungpharm.orgreddit.com For highly polar and basic compounds, adding a small amount of ammonia solution to the mobile phase can improve resolution and prevent streaking. reddit.com
Recrystallization: Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent can be found. researchgate.netillinois.edu The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. researchgate.netyoutube.com As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent. youtube.com Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, or mixtures like ethanol-water. researchgate.netresearchgate.net
Characterization: The purity and identity of the final product are confirmed using various analytical methods:
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and the effectiveness of the purification. google.com
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. nih.gov
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of the isolated compound. jyoungpharm.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzothiazoles is increasingly being adapted to align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. mdpi.comnih.govjocpr.com
Key Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netresearchgate.netscielo.br Catalyst-free reactions in water under microwave conditions have been developed for related heterocyclic systems. semanticscholar.orgrsc.org
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core principle. Water and ethanol are excellent green solvents that are non-toxic and readily available. orgchemres.org
Catalysis: The use of efficient and recyclable catalysts can improve reaction rates and yields while minimizing waste. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com
Atom Economy: This principle, central to green chemistry, focuses on designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. jocpr.comnih.govekb.eg Cascade or tandem reactions, where multiple bond-forming events occur in a single step, are highly atom-economical. nih.govacs.org
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) eliminates waste associated with solvent use and purification. researchgate.net
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, Ultrasonic irradiation orgchemres.org | Reduced reaction times, increased yields, energy efficiency. researchgate.netresearchgate.netscielo.br |
| Use of Safer Solvents | Reactions in water or ethanol. researchgate.netorgchemres.org | Reduced toxicity, improved safety, lower environmental impact. |
| Catalysis | Use of reusable heterogeneous catalysts (e.g., SnP₂O₇) or biocatalysts (e.g., laccases). mdpi.com | High efficiency, catalyst can be recovered and reused, reduces waste. mdpi.com |
| Atom Economy | One-pot, multi-component, and cascade reactions. acs.orgnih.gov | Maximizes incorporation of starting materials into the product, minimizes by-products. jocpr.com |
| Solvent-Free Conditions | Reactions are run neat (without solvent), often with microwave assistance. researchgate.net | Eliminates solvent waste, simplifies work-up procedures. |
Chemical Reactivity and Derivatization of 4 Aminomethyl Benzo D Thiazol 2 Amine
Reactions Involving the Primary Aminomethyl Group
The primary aminomethyl group at the C4 position of the benzothiazole (B30560) ring is a key site for various derivatization reactions, including acylations, alkylations, and condensations to form Schiff bases. Furthermore, this amino group, in conjunction with the nitrogen atoms of the thiazole (B1198619) ring, can participate in the formation of metal complexes.
The primary amine of the aminomethyl substituent readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. This acylation is a common strategy in the derivatization of amino-substituted benzothiazoles. researchgate.net The resulting N-acylated products can serve as intermediates for the synthesis of more complex molecules. acs.org
Alkylation of the aminomethyl group can be achieved with various alkyl halides. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Such modifications can significantly alter the steric and electronic properties of the molecule. The exocyclic primary amino group is generally more nucleophilic and thus more readily alkylated than the endocyclic nitrogen atom of the thiazole ring. rsc.org
Table 1: Examples of Acylation and Alkylation Reactions of Amino-Substituted Benzothiazoles
| Reactant | Reagent | Product Type | Reference |
| 2-Aminobenzothiazole (B30445) | Chloroacetyl chloride | N-acylated derivative | acs.org |
| 2-Aminobenzothiazole | Alkyl halides | N-alkylated derivative | rsc.org |
| 2-(4-Aminophenyl)benzothiazole | Acetic anhydride | N-acetylated derivative | nih.gov |
This table is illustrative and provides examples of reactions on related structures.
The primary aminomethyl group of 4-(aminomethyl)benzo[d]thiazol-2-amine can react with aldehydes and ketones in condensation reactions to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of the azomethine (-C=N-) linkage is a widely used method for synthesizing new derivatives of 2-aminobenzothiazoles with diverse biological activities. researchgate.netrsc.org
The reaction is often catalyzed by an acid or a base and can be carried out under various conditions, including refluxing in a suitable solvent or using microwave irradiation. A wide range of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a library of Schiff base derivatives with different substitution patterns. rsc.orgnih.gov
Table 2: Examples of Schiff Base Formation with 2-Aminobenzothiazole Derivatives
| 2-Aminobenzothiazole Derivative | Carbonyl Compound | Product | Reference |
| 2-Amino-4-phenyl thiazole | Substituted benzaldehydes | Schiff base | nih.gov |
| 2-Amino benzothiazole | Substituted benzaldehydes | Schiff base | rsc.org |
| 4,6-Difluoro-2-amino benzothiazole | Aromatic aldehydes | Schiff base | acs.org |
This table provides examples of Schiff base formation with related 2-aminobenzothiazole structures.
The this compound molecule possesses multiple potential coordination sites for metal ions, including the nitrogen atom of the thiazole ring, the exocyclic 2-amino group, and the nitrogen atom of the 4-aminomethyl group. This allows it to act as a versatile ligand in coordination chemistry, forming complexes with various transition metals.
Derivatives of 2-aminobenzothiazole have been shown to coordinate with metal ions such as Cu(II), Ag(I), Co(II), and Ni(II). rsc.org The coordination can occur in a monodentate, bidentate, or bridging fashion, depending on the metal ion, the other ligands present, and the reaction conditions. The endocyclic nitrogen of the thiazole ring is a common coordination site. rsc.org The presence of the additional aminomethyl group in this compound introduces the possibility of chelation, where the ligand binds to a central metal ion through two or more donor atoms, which can lead to the formation of stable metal complexes.
Table 3: Examples of Metal Complexes with 2-Aminobenzothiazole Derivatives
| Ligand | Metal Ion | Coordination Mode | Reference |
| 2-Amino-4-methylbenzothiazole | Ag(I) | Monodentate (via endocyclic N) | rsc.org |
| 2-Amino-4-methylbenzothiazole | Cu(II) | Not specified | rsc.org |
| 2-(4-Aminophenyl)benzothiazole derivative | Co(II), Cu(II) | Tetradentate | nih.gov |
This table illustrates the coordination behavior of related benzothiazole ligands.
Reactivity of the Benzothiazole Heterocyclic Core
The benzothiazole ring system itself can undergo chemical transformations, primarily electrophilic aromatic substitution on the benzene (B151609) ring and, under certain conditions, nucleophilic attack at the C2 position of the thiazole ring.
The benzene portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the substituents already present on the benzene ring. The 2-amino group is a strong activating group and an ortho-, para-director. The aminomethyl group at the 4-position is also an activating, ortho-, para-directing group.
In the case of 2-aminobenzothiazole, nitration with mixed acid (nitric and sulfuric acid) has been shown to yield the 6-nitro derivative with high selectivity, especially when the 2-amino group is protected by acylation prior to the reaction. nih.gov This suggests that the C6 position is highly activated. Direct sulfonation of benzothiazole derivatives is also a known reaction. nih.gov The presence of two activating groups in this compound would be expected to facilitate electrophilic substitution, with the incoming electrophile likely directed to the C5 and C7 positions, which are ortho and para to the activating groups.
The C2 position of the benzothiazole ring is generally electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it a potential site for nucleophilic attack. However, in 2-aminobenzothiazoles, the electron-donating amino group at this position reduces its electrophilicity, making direct nucleophilic displacement of the amino group challenging. acs.org
Nevertheless, reactions involving nucleophilic attack at the C2 carbon can occur, often following a modification of the amino group or under specific reaction conditions. For instance, the formation of fused heterocyclic systems can involve the initial reaction at the amino group followed by an intramolecular cyclization that can be considered a nucleophilic attack on the C2 carbon. rsc.org The reactivity of the C2 position can be enhanced by N-alkylation of the thiazole ring, which creates a more electrophilic benzothiazolium cation.
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity in the derivatization of this compound is primarily a function of the differential nucleophilicity of its two primary amine groups.
Nucleophilicity and Site-Selective Reactions:
The 4-(aminomethyl) group is a benzylic amine, while the 2-amino group is an aromatic amine directly attached to the electron-deficient thiazole ring. In general, the lone pair of electrons on the nitrogen of the 2-amino group participates in resonance with the heterocyclic ring system, which reduces its basicity and nucleophilicity. researchgate.net Conversely, the nitrogen lone pair of the 4-aminomethyl group is more localized and available for nucleophilic attack.
This difference in reactivity allows for selective derivatization under controlled conditions. Standard acylation or alkylation reactions with electrophiles are expected to occur preferentially at the more nucleophilic 4-aminomethyl group.
Cyclization Reactions:
The 2-aminobenzothiazole core is well-known for its participation in cyclization reactions to form fused polycyclic systems. beilstein-journals.org These reactions typically involve the 2-amino group and the adjacent endocyclic nitrogen atom (N3), which can act as a nucleophile after initial derivatization of the exocyclic amine. Studies on related 2-aminobenzothiazoles have demonstrated reagent-controlled regiodivergent cyclizations. For instance, reaction with β-ketoesters can be directed to yield different fused scaffolds:
Benzo[d]imidazo[2,1-b]thiazoles: Formed via nucleophilic attack involving the α-carbon and keto carbon of the β-ketoester. beilstein-journals.org
Benzo nih.govcu.edu.egthiazolo[3,2-a]pyrimidin-4-ones: Result from nucleophilic attack at both carbonyl groups of the β-ketoester, a process often catalyzed by a Lewis acid like In(OTf)3. beilstein-journals.org
This established reactivity pattern highlights the potential of the 2-amino group in this compound to serve as a pivot point for constructing complex heterocyclic scaffolds, independent of the 4-aminomethyl group.
Stereoselectivity:
This compound is an achiral molecule. Derivatization reactions could potentially introduce new chiral centers. However, there is currently a lack of specific research in the scientific literature focusing on stereoselective derivatizations of this particular compound.
| Reaction Type | Electrophile/Reagent | Predicted Primary Reactive Site | Expected Product Type |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | 4-Aminomethyl Group | Amide |
| Alkylation | Alkyl Halides | 4-Aminomethyl Group | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | 4-Aminomethyl Group | Secondary Amine |
| Intermolecular Cyclization | β-Ketoesters + Lewis Acid | 2-Amino and Endocyclic N3 | Fused Pyrimidinone Ring |
| Intermolecular Cyclization | β-Ketoesters + Base/Radical Initiator | 2-Amino and Endocyclic N3 | Fused Imidazole Ring |
Synthesis of Advanced Research Scaffolds and Hybrid Molecules
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov this compound serves as an exemplary building block for constructing advanced research scaffolds and hybrid molecules, which integrate multiple pharmacophores to target complex diseases. nih.gov
Advanced Scaffolds:
The ability of the 2-aminobenzothiazole moiety to undergo cyclization reactions is exploited to create rigid, tricyclic, and tetracyclic systems. beilstein-journals.org These scaffolds serve as frameworks for developing new chemical entities. For example, the synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo nih.govcu.edu.egthiazolo[3,2-a]pyrimidin-4-ones from 2-aminobenzothiazole precursors provides access to core structures with documented antimicrobial and anticancer properties. beilstein-journals.org The 4-(aminomethyl) group on the parent molecule remains available for further functionalization, allowing for the generation of compound libraries for high-throughput screening.
Hybrid Molecules:
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target pharmacological profile. The this compound is an ideal substrate for this strategy, with the aminomethyl group acting as a versatile linker.
Benzothiazole-Profen Hybrids: The 2-aminobenzothiazole (2-ABT) core has been successfully conjugated with non-steroidal anti-inflammatory drugs (NSAIDs), known as profens. In these hybrids, an amide bond is typically formed between the amino group of the benzothiazole and the carboxylic acid of the profen. nih.gov Using this compound would allow for the formation of a stable amide linkage via the more nucleophilic benzylic amine, preserving the 2-amino group for other potential modifications.
Benzothiazole-Piperazine Hybrids: Piperazine (B1678402) moieties are common in pharmacologically active compounds. Benzothiazole derivatives have been linked to various substituted piperazines to create novel agents, including potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov The 4-(aminomethyl) group can be readily derivatized to connect to a piperazine ring, for instance, through the formation of an amide or via reductive amination.
The synthesis of such hybrids leverages the distinct reactivity of the two amino groups, using the 4-aminomethyl function as a handle for conjugation while retaining the inherent biological significance of the 2-aminobenzothiazole scaffold.
| Hybrid Class | Linked Pharmacophore | Type of Linkage | Potential Application |
|---|---|---|---|
| Benzothiazole-Profen | Ibuprofen, Ketoprofen, Naproxen | Amide | Anti-inflammatory |
| Benzothiazole-Piperazine | Substituted Piperazines | Amide, Amine | Neurodegenerative Diseases |
| Benzothiazole-Sulfonamide | Sulfonamides | Sulfonamide | Antimicrobial, Anticancer |
| Benzothiazole-Chalcone | Chalcones | Imine (Schiff Base), then reduced | Anticancer, Antimicrobial |
Computational and Theoretical Investigations of 4 Aminomethyl Benzo D Thiazol 2 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine the optimized geometry and electronic properties of benzothiazole (B30560) derivatives. These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of the electron distribution and energy of the molecule.
For 4-(Aminomethyl)benzo[d]thiazol-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be a common choice to balance accuracy and computational cost. Such calculations can predict various molecular properties, including bond lengths, bond angles, and vibrational frequencies.
The electronic structure of a molecule is key to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich 2-aminobenzothiazole (B30445) ring system, while the LUMO may be distributed across the aromatic system. The aminomethyl group at the 4-position would be expected to influence the electron density and, consequently, the HOMO-LUMO energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the thiazole (B1198619) ring, indicating these are sites for hydrogen bonding and interaction with electrophiles. The aromatic protons would likely show a positive potential. This information is invaluable for understanding intermolecular interactions, such as how the molecule might bind to a biological target.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable aminomethyl group, this is particularly important.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with a protein. These simulations can provide insights into the flexibility of the molecule and the preferred orientations of its functional groups.
Quantitative Structure-Activity Relationship (QSAR) Studies in Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of 2-aminobenzothiazole derivatives, QSAR studies could involve calculating a variety of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A QSAR model for this compound and its analogs could help in designing new derivatives with improved potency.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This can provide a level of detail that is often difficult to obtain through experimental methods alone.
For the synthesis or metabolic transformation of this compound, computational modeling could be used to explore different possible reaction mechanisms. For example, DFT calculations could be used to determine the activation energies for different steps in a proposed synthetic route, helping to identify the most likely pathway and to optimize reaction conditions.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 4-(Aminomethyl)benzo[d]thiazol-2-amine.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aminomethyl substituent and the aromatic protons on the benzothiazole (B30560) core. The aromatic region would typically show a complex multiplet or distinct doublets and triplets corresponding to the three protons on the benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, while the amine protons (-NH₂) of both the 2-amino and aminomethyl groups would appear as broad singlets that can exchange with D₂O. nih.govuq.edu.au
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms. The carbons of the benzothiazole ring system would resonate in the aromatic region (typically δ 110-160 ppm), with the carbon atom C2 bonded to two nitrogen atoms appearing at a characteristically downfield shift. nih.gov The methylene carbon (-CH₂) would appear in the aliphatic region of the spectrum.
The following table outlines the predicted chemical shifts (δ) for the core structure of this compound, based on data from analogous benzothiazole derivatives. nih.govmdpi.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 7.0 - 7.3 (d) | 120 - 125 |
| H6 | 7.2 - 7.5 (t) | 125 - 130 |
| H7 | 7.5 - 7.8 (d) | 118 - 123 |
| -CH₂- | 3.8 - 4.2 (s) | 40 - 45 |
| 2-NH₂ | 7.4 - 7.6 (br s) | N/A |
| CH₂-NH₂ | 1.5 - 2.5 (br s) | N/A |
| C2 | N/A | 165 - 170 |
| C3a | N/A | 150 - 155 |
| C4 | N/A | 135 - 140 |
| C5 | N/A | 120 - 125 |
| C6 | N/A | 125 - 130 |
| C7 | N/A | 118 - 123 |
| C7a | N/A | 130 - 135 |
| -CH₂- | N/A | 40 - 45 |
Note: Predicted values are based on general chemical shift ranges for 2-aminobenzothiazole (B30445) derivatives. Actual values may vary depending on solvent and experimental conditions. (s = singlet, d = doublet, t = triplet, br s = broad singlet).
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
To definitively assign the signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H5, H6, and H7), confirming their relative positions on the benzene ring. researchgate.net
A correlation from the methylene (-CH₂-) protons to carbon C4 and C3a of the benzothiazole ring, which confirms the position of the aminomethyl substituent.
Correlations from the aromatic protons (H5, H6, H7) to various carbons within the aromatic system, confirming the substitution pattern. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and confirming the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound from its measured mass. semanticscholar.org For this compound (C₈H₉N₃S), HRMS analysis would be used to verify the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.gov
Table of Expected HRMS Data
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₈H₉N₃S | [M+H]⁺ | 180.0590 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. beilstein-journals.org It is a valuable tool for analyzing volatile and thermally stable compounds. mdpi.com While primary amines can sometimes exhibit poor peak shape in GC, derivatization of the amino groups of this compound could be performed to enhance volatility and thermal stability. The technique provides a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum, which serves as a molecular fingerprint, allowing for structural confirmation through its fragmentation pattern. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally fragile. nih.gov This method is ideal for assessing the purity of this compound and for its detection and quantification in complex mixtures. nih.govthermofisher.com The liquid chromatograph separates the target compound from any impurities or byproducts, and the mass spectrometer provides detection. mdpi.com In MS/MS mode, the parent ion corresponding to the compound can be selected, fragmented, and the resulting product ions detected, creating a highly specific transition that enhances selectivity and reduces background noise, making it a powerful tool for trace-level analysis. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While a dedicated experimental spectrum for this compound is not available, the expected characteristic absorption and scattering bands can be predicted based on the analysis of similar benzothiazole structures. nih.govacs.org
The primary functional groups in this compound are the primary amino group (-NH₂) at the 2-position, the aminomethyl group (-CH₂NH₂) at the 4-position, and the benzothiazole core itself.
N-H Vibrations: The primary amino groups are expected to exhibit characteristic stretching vibrations. The exocyclic amine at the 2-position would likely show asymmetric and symmetric N-H stretching bands in the region of 3400-3200 cm⁻¹. nih.gov The primary amine of the aminomethyl group would also contribute to this region. N-H bending vibrations (scissoring) are anticipated around 1650-1580 cm⁻¹, and wagging vibrations may be observed in the 900-650 cm⁻¹ range. dtic.mil
C-H Vibrations: Aromatic C-H stretching vibrations from the benzene ring of the benzothiazole core are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂) group in the aminomethyl substituent would be observed in the 2950-2850 cm⁻¹ region. researchgate.net
Benzothiazole Core Vibrations: The fused ring system gives rise to a series of characteristic skeletal vibrations. C=N stretching of the thiazole (B1198619) ring is typically observed around 1640-1500 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region.
C-N and C-S Vibrations: The C-N stretching vibrations for both the exocyclic amino group and the aminomethyl group are expected in the 1350-1250 cm⁻¹ range. The C-S stretching vibration associated with the thiazole ring is generally weaker and can be found in the 800-600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the benzothiazole ring system, which often give rise to strong Raman scattering signals. ksu.edu.sa
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amines (-NH₂) | 3400 - 3200 |
| C-H Stretch (aromatic) | Benzene Ring | > 3000 |
| C-H Stretch (aliphatic) | Methylene (-CH₂) | 2950 - 2850 |
| N-H Bend (scissoring) | Primary Amines (-NH₂) | 1650 - 1580 |
| C=N Stretch | Thiazole Ring | 1640 - 1500 |
| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |
| C-N Stretch | Amino and Aminomethyl | 1350 - 1250 |
Disclaimer: This table is based on typical vibrational frequencies for the respective functional groups and may not represent the precise, experimentally determined values for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
While the crystal structure of this compound has not been reported, analysis of related benzothiazole derivatives provides insight into the likely structural features. For instance, studies on other 2-aminobenzothiazole derivatives reveal that the benzothiazole ring system is typically planar. researchgate.netnih.govresearchgate.net Intermolecular hydrogen bonding involving the 2-amino group is a common feature in the crystal packing of these compounds, often leading to the formation of dimers or extended networks. researchgate.net
Table 2: Illustrative Crystallographic Data for a Benzothiazole Derivative
| Parameter | 3-(benzothiazol-2-yl)thiophene |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 5.8670(17) |
| c (Å) | 16.591(5) |
| β (°) | 102.16(3) |
| V (ų) | 983.8(5) |
Disclaimer: The data presented in this table is for 3-(benzothiazol-2-yl)thiophene and is provided for illustrative purposes only to demonstrate the type of information obtained from an X-ray crystallographic study. It does not represent the crystallographic data for this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For 2-aminobenzothiazole derivatives, the UV-Vis spectra are typically characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic benzothiazole system. researchgate.netscielo.brmdpi.com The presence of the amino group, an auxochrome, generally causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Based on studies of similar compounds, this compound is expected to exhibit strong absorption bands in the range of 250-350 nm. scielo.brasm.org The exact position and intensity of these bands would be influenced by the solvent polarity.
Table 3: UV-Vis Absorption Data for Representative 2-Aminobenzothiazole Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| N-(benzothiazol-2-yl)trichloroethanamide | Ethanol | 227, 263 |
| 2-Amino-6-hydroxybenzothiazole | Not Specified | 253, 360 |
Disclaimer: This table presents data for various 2-aminobenzothiazole derivatives to illustrate the typical absorption ranges and is not the experimental data for this compound. researchgate.netscielo.brasm.org
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture, as well as for the assessment of the purity of a compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 2-aminobenzothiazole derivatives.
In a typical RP-HPLC method for a compound like this compound, a non-polar stationary phase (e.g., C8 or C18 silica) would be used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. asm.orgsielc.comd-nb.info The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. asm.orgd-nb.info The retention time of the compound under a specific set of conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration. The purity of the compound is assessed by the presence of a single major peak in the chromatogram.
Table 4: Exemplary HPLC Conditions for the Analysis of Benzothiazole Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (25:75, v/v) | Acetonitrile/0.1% OPA (45:55, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 272 nm |
| Reference | asm.org | d-nb.info |
Disclaimer: This table provides examples of HPLC conditions used for the analysis of other benzothiazole derivatives and serves as a guide to the potential methodology for this compound. The optimal conditions would need to be determined experimentally.
Applications in Academic Research and Chemical Science
Role as a Versatile Synthetic Building Block in Organic Chemistry
The 2-aminobenzothiazole (B30445) framework is a cornerstone in synthetic organic chemistry due to its straightforward synthesis and diverse reactivity. researchgate.net This scaffold serves as a highly reactive building block for creating a wide array of more complex organic and organoelemental compounds, including those with significant pharmacological potential. nih.gov The inherent chemical functionalities allow for easy modification of the amino group and the benzene (B151609) ring, establishing these compounds as powerful tools for chemical synthesis. nih.gov
The 2-aminobenzothiazole moiety is an excellent precursor for the synthesis of complex, fused heterocyclic systems. nih.gov The endocyclic nitrogen and the exocyclic 2-amino group can react with various electrophiles to construct new rings. nih.gov For example, reactions involving both nitrogen atoms of the amidine portion of 2-aminobenzothiazole can lead to the formation of fused ring systems. nih.gov A notable example is the copper-catalyzed oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones, which yields 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. nih.gov This reactivity highlights the potential of derivatives like 4-(Aminomethyl)benzo[d]thiazol-2-amine to serve as a foundational structure for generating novel, polycyclic molecules. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from 2-Aminobenzothiazole
| Reactant | Resulting System | Synthesis Type |
|---|---|---|
| 2-Phenoxyacetophenones | Benzo[d]imidazo[2,1-b]thiazoles | CuI-catalyzed oxidative cyclization nih.gov |
| Chloroacetyl chloride & Thiols | Benzothiazolo-pyrazole heterocycles | Multi-step acylation and cyclization nih.gov |
The structural and reactive properties of the 2-aminobenzothiazole core make it an ideal scaffold for combinatorial chemistry. Its ability to undergo various functionalization reactions allows for the systematic creation of large libraries of related compounds for high-throughput screening in drug discovery. rsc.org The synthesis can be adapted for solid-phase techniques, which are crucial for generating chemical libraries efficiently. dntb.gov.uaresearchgate.net A key step in this process can involve creating a polymer-bound 2-aminobenzothiazole resin, which then undergoes functionalization with a diverse set of electrophiles such as alkyl halides and acid chlorides. researchgate.net This approach facilitates the rapid assembly of a wide range of derivatives, expanding the chemical space for identifying bioactive molecules. rsc.orgdntb.gov.ua
Coordination Chemistry and Ligand Design
The field of coordination chemistry extensively utilizes ligands based on benzothiazole (B30560) derivatives. researchgate.net The presence of electron-rich nitrogen and, in some cases, sulfur atoms makes these compounds excellent ligands for coordinating with various metal ions. mdpi.commdpi.com The 2-(2′-aminophenyl)benzothiazole core, a related structure, is particularly noted for providing additional metal coordination centers, a property that can be extrapolated to this compound. mdpi.com Schiff bases derived from 2-aminobenzothiazoles are frequently used to create multidentate ligands that form stable complexes with transition metals. mdpi.com
Metal complexes incorporating benzothiazole-based ligands are explored for their catalytic potential. researchgate.net The coordination of a metal ion to the benzothiazole scaffold can modulate its electronic properties, creating active sites for various chemical transformations. Although specific catalytic applications using this compound are not extensively detailed, the broader class of benzothiazole complexes is recognized for its utility in catalyzing the synthesis of a wide variety of significant products. researchgate.net The design of these complexes often involves Schiff base ligands derived from 2-aminobenzothiazole, which can coordinate to metals like copper, nickel, cobalt, and zinc. acs.orgresearchgate.netnih.gov
Chelation involving 2-aminobenzothiazole derivatives and transition metals has been a subject of significant research. acs.orgresearchgate.netnih.gov These ligands can coordinate with bivalent metals such as cobalt(II), nickel(II), copper(II), and zinc(II), typically in a 1:2 metal-to-ligand ratio. acs.orgresearchgate.netnih.gov Spectroscopic and magnetic studies suggest that these complexes often adopt an octahedral geometry. mdpi.comacs.orgresearchgate.netnih.gov The coordination typically occurs through the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the amino or imino group, forming stable chelate rings. mdpi.comacs.org This chelation alters the electronic spectra of the ligand, with characteristic shifts in absorption bands indicating the formation of metal-ligand bonds. acs.orgnih.gov
Table 2: Coordination Properties of 2-Aminobenzothiazole-derived Ligands with Transition Metals
| Metal Ion | Typical Geometry | Coordination Sites | Supporting Evidence |
|---|---|---|---|
| Cobalt(II) | Octahedral | Azomethine N, Benzothiazole N | Magnetic moment measurements, Spectral shifts mdpi.comacs.org |
| Nickel(II) | Octahedral | Azomethine N, Benzothiazole N | Magnetic moment measurements, Spectral shifts mdpi.comacs.org |
| Copper(II) | Octahedral | Azomethine N, Benzothiazole N | Magnetic moment measurements, Spectral shifts mdpi.comacs.org |
Materials Science Research Applications
Benzothiazole derivatives, particularly those related to 2-phenylbenzothiazoles, have found applications in materials science. mdpi.comnih.gov These compounds can exhibit interesting photophysical properties, including fluorescence, making them suitable for use in optoelectronic technologies. mdpi.com Their ability to engage in metal-involved noncovalent interactions is another area of interest for the development of novel functional materials. nih.gov The 2-(aminophenyl)benzothiazole scaffold is considered a potent pharmacophore and has been used to decorate nanovesicles, indicating its utility in the design of advanced materials for biomedical applications. nih.gov
In Vitro Biological Probe Development and Mechanistic Research
The inherent fluorescence of the benzothiazole scaffold makes it a powerful tool for developing probes to study biological systems at the cellular and molecular levels.
The 2-aminobenzothiazole structure is a readily tunable fluorescent core used extensively in the development of sensors and for bioimaging. mdpi.com Derivatives can be designed to exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which are highly valuable for creating probes that signal the presence of specific analytes or changes in the cellular environment. mdpi.com For example, a novel fluorescent probe based on a benzothiazole derivative was successfully developed for the selective imaging of cysteine in living cells and in zebrafish, demonstrating its practical application in biological research. researchgate.net The aminomethyl group on this compound can serve as a reactive handle to attach recognition moieties that target specific cellular components or molecules, while the core benzothiazole structure acts as the fluorescent reporter.
The benzothiazole ring is a recognized pharmacophore found in various enzyme inhibitors. nih.gov Derivatives of 2-aminobenzothiazole are frequently used as a starting point for the synthesis of compound libraries to screen for enzyme inhibitory activity. These compounds have been instrumental as research tools to probe the active sites of enzymes and to understand their mechanisms of action.
For instance, novel benzothiazole derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in Alzheimer's disease. nih.govanadolu.edu.tr In these studies, the benzothiazole scaffold interacts with key residues in the enzyme's active site. Similarly, derivatives have been developed as selective inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. semanticscholar.orgresearchgate.net The ability to easily modify the 2-amino and 4-aminomethyl positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective enzyme inhibitors for research purposes.
| Compound ID | Target Enzyme | IC₅₀ Value (nM) |
| 4a | Acetylcholinesterase | 56.3 ± 2.5 |
| 4f | Acetylcholinesterase | 23.4 ± 1.1 |
| 4g | Acetylcholinesterase | 36.7 ± 1.4 |
| 4m | Acetylcholinesterase | 27.8 ± 1.0 |
| 4a | Monoamine Oxidase B | 67.4 ± 3.1 |
| 4f | Monoamine Oxidase B | 40.3 ± 1.7 |
| 4m | Monoamine Oxidase B | 56.7 ± 2.2 |
This table shows the inhibitory concentrations (IC₅₀) of selected benzothiazole-piperazine derivatives against key enzymes in Alzheimer's disease research, highlighting the scaffold's utility as a tool for developing enzyme inhibitors. nih.gov
In drug discovery and chemical biology, receptor binding assays are crucial for identifying and characterizing molecular targets. The benzothiazole scaffold has been employed to develop ligands for such assays. By synthesizing derivatives of this compound and labeling them (e.g., with a radioisotope or a fluorophore), researchers can create tools to study ligand-receptor interactions.
Structure-activity relationship studies on benzo[d]thiazol-2(3H)one-based ligands have demonstrated their ability to bind with high affinity to sigma receptors. nih.gov These studies involved systematic modifications to the core structure to investigate how changes affect binding affinity and subtype selectivity. The reactive amines on this compound provide ideal attachment points for linkers and pharmacophoric groups, facilitating the construction of a diverse library of compounds for screening against various receptors to identify new biological targets.
Understanding how a molecule enters a cell and where it accumulates is fundamental for the development of cellular probes and therapeutic agents. The use of benzothiazole derivatives as fluorescent probes for cellular imaging inherently relies on their ability to cross the cell membrane. researchgate.net
Studies involving fluorescently tagged benzothiazole derivatives allow researchers to visualize their uptake and subcellular localization using techniques like fluorescence microscopy. The physicochemical properties of the benzothiazole core, such as its relative planarity and lipophilicity, influence its passive diffusion across cellular membranes. The amine groups of this compound can be protonated at physiological pH, which would affect its solubility and interactions with the negatively charged cell membrane, thereby influencing its uptake mechanism. By modifying these amine groups, researchers can modulate the compound's cellular uptake properties to target specific organelles or cellular compartments for mechanistic studies.
Analytical Chemistry Applications (e.g., Reagents for Detection)
Currently, there is a notable absence of dedicated scholarly research on the specific applications of this compound in the field of analytical chemistry as a reagent for detection. While the broader class of benzothiazole derivatives has been extensively investigated for such purposes, literature focusing explicitly on the analytical utility of this particular compound remains scarce.
The benzothiazole scaffold is a well-established fluorophore and chromophore, forming the core of many chemosensors and fluorescent probes. These probes are designed to detect a variety of analytes, including metal ions and anions, through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The functionalization of the benzothiazole ring system allows for the tuning of its photophysical properties and the introduction of specific binding sites for target analytes.
Numerous studies have demonstrated the successful application of substituted 2-aminobenzothiazole derivatives as fluorescent probes. For instance, various benzothiazole-based sensors have been developed for the detection of biologically and environmentally important species such as:
Metal Ions: Derivatives have been engineered to selectively bind with metal ions like Cu²⁺, Zn²⁺, Al³⁺, and Fe³⁺, often resulting in a measurable change in fluorescence intensity or a spectral shift.
Anions: Certain benzothiazole compounds have been shown to act as effective sensors for anions like cyanide (CN⁻) and sulfide (S²⁻).
Biomolecules: The benzothiazole core has also been incorporated into probes for detecting biological molecules.
Future Research Directions and Emerging Avenues
Exploration of Novel and Efficient Synthetic Routes
The development of innovative and efficient synthetic methodologies is paramount for enabling broader access to 4-(aminomethyl)benzo[d]thiazol-2-amine and its derivatives for further research. While classical methods for 2-aminobenzothiazole (B30445) synthesis, such as the Hugerschoff reaction, are well-established, future research could focus on more modern and sustainable approaches.
Key areas for exploration include:
Catalytic C-H Amination: Direct C-H amination of a pre-functionalized benzothiazole (B30560) precursor at the 4-position could offer a more atom-economical and step-efficient route.
Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly reduce reaction times and improve yields for the synthesis of this and related compounds.
Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or water, and the development of catalyst-free or metal-free reaction conditions would align with the principles of sustainable chemistry. rsc.org
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Modified Classical Methods | Well-understood reaction mechanisms. | Optimization of reaction conditions for the specific substrate, use of less hazardous reagents. |
| Transition-Metal Catalysis | High efficiency and selectivity. | Development of novel, cost-effective, and recyclable catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step continuous synthesis. |
| Green Chemistry Approaches | Reduced environmental impact. | Exploration of biodegradable solvents and catalyst-free reaction pathways. |
Investigation of Undiscovered Chemical Reactivity Patterns
The presence of three distinct reactive sites—the 2-amino group, the 4-aminomethyl group, and the endocyclic nitrogen atom—in this compound opens up a rich landscape for exploring novel chemical transformations. Future research should aim to understand the interplay and differential reactivity of these functional groups.
Potential areas of investigation include:
Regioselective Functionalization: Developing synthetic protocols for the selective modification of either the 2-amino or the 4-aminomethyl group would be crucial for creating a diverse library of derivatives.
Intramolecular Cyclization Reactions: The proximity of the two amino groups could be exploited to construct novel fused heterocyclic systems through intramolecular cyclization reactions with appropriate bifunctional reagents.
Multicomponent Reactions: The use of this compound as a building block in multicomponent reactions could lead to the rapid and efficient synthesis of complex molecular architectures. nanomaterchem.com
Derivatization of the Benzene (B151609) Ring: While electrophilic substitution on the 2-aminobenzothiazole ring typically occurs at the 6-position, the influence of the 4-aminomethyl group on the regioselectivity of such reactions warrants investigation. nih.gov
Advanced Computational Modeling for Predictive Design
In silico methods are powerful tools for accelerating the discovery and optimization of novel molecules. Advanced computational modeling can be employed to predict the properties and potential applications of this compound and its derivatives, thereby guiding synthetic efforts.
Future computational studies could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be used to elucidate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. wikipedia.org This can provide insights into its kinetic and thermodynamic stability and predict its behavior in various chemical reactions.
Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets, such as enzymes and receptors. nanomaterchem.comnveo.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the molecule and its environment, which is particularly useful for understanding its behavior in complex biological systems or in the formation of supramolecular assemblies.
Integration into Supramolecular Chemistry and Nanotechnology Research
The ability of this compound to participate in various non-covalent interactions makes it an attractive building block for the construction of supramolecular architectures and functional nanomaterials.
Emerging avenues in this area include:
Self-Assembling Systems: The molecule's potential for hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembling systems such as gels, liquid crystals, and other ordered structures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the molecule can act as ligands for metal ions, enabling the formation of coordination polymers and MOFs with potentially interesting catalytic, sensing, or gas storage properties.
Functionalized Nanoparticles: Covalent attachment of this compound to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) could impart new functionalities, such as specific recognition capabilities or enhanced catalytic activity. nanomaterchem.comnveo.org
Polymer Conjugates: Incorporation of the this compound moiety into polymer chains could lead to the development of new materials with tailored optical, electronic, or biological properties.
Design of Next-Generation Chemical Tools and Research Probes
The inherent structural features of the 2-aminobenzothiazole scaffold, such as its fluorescence properties and ability to interact with biological molecules, make it a promising platform for the development of chemical tools and research probes.
Future design efforts could be directed towards:
Fluorescent Probes: By appropriate functionalization, this compound could be developed into fluorescent probes for the detection of specific analytes, such as metal ions, reactive oxygen species, or biomolecules.
Bioconjugation and Labeling: The aminomethyl group provides a convenient handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules for imaging or diagnostic purposes.
Affinity-Based Probes: Derivatives of this compound could be designed as affinity-based probes to identify and study the function of specific proteins or enzymes.
Photoactivatable Compounds: The benzothiazole core could be incorporated into photoactivatable compounds that can be used to control biological processes with light.
Q & A
Q. Example Protocol :
Dissolve benzo[d]thiazol-2-amine in ethanol.
Add substituted benzaldehyde and glacial acetic acid.
Reflux for 4–7 hours, followed by recrystallization to isolate the product .
How can spectroscopic techniques (e.g., NMR, IR, HRMS) be utilized to characterize the structure of this compound?
Basic Research Question
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 6.9–8.0 ppm) and amine groups (δ 5.5–6.5 ppm). For example, N-(3-chlorophenyl)benzo[d]thiazol-2-amine shows distinct aromatic splitting patterns .
- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C=N/C-S bonds (1550–1620 cm⁻¹) .
- HRMS : Validate molecular weight with precision (e.g., [M+H]+ calculated: 227.0637; observed: 227.0628) .
Basic Research Question
- Catalyst selection : Use of CuI/THF in click chemistry improves regioselectivity and yield (e.g., triazole derivatives with >90% purity) .
- Reaction time and temperature : Refluxing ethanol with acetic acid for 7 hours maximizes Schiff base formation .
- Purification methods : Column chromatography or recrystallization from ethanol/ethyl acetate removes byproducts, achieving >98% purity .
Example : Prolonged reflux (12+ hours) in glacial acetic acid enhances cyclization efficiency for tricyclic derivatives .
How do structural modifications of this compound influence its biological activity?
Advanced Research Question
- Electron-withdrawing groups : 6-Trifluoromethyl or 6-chloro substituents enhance antimicrobial activity by increasing membrane permeability .
- Aminoalkyl side chains : Introduction of a tetrahydrofuran-methyl group (e.g., 4-Methyl-N-((tetrahydrofuran-2-yl)methyl) derivative) improves blood-brain barrier penetration for CNS targets .
- Schiff base linkages : Imine derivatives show moderate to excellent anticancer activity (IC50: 1.92–1.99 µM against MCF-7 cells) .
Mechanistic Insight : Docking studies reveal COX-1/COX-2 inhibition via hydrogen bonding with catalytic residues (e.g., Tyr385, Ser530) .
What computational approaches predict the pharmacological potential of this compound derivatives?
Advanced Research Question
- Molecular Docking : AutoDock/Vina simulations identify binding affinities (e.g., derivatives G10/G11 bind COX-2 with ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Electron-donating substituents (e.g., -OCH3) correlate with antimicrobial activity (R² = 0.89 for MIC values) .
- ADMET Prediction : SwissADME evaluates drug-likeness, highlighting logP <5 and TPSA <140 Ų for oral bioavailability .
Case Study : Derivatives with 4-azidobenzamide groups showed 94% yield and superior docking scores for protease inhibition .
How can contradictions in reported biological activity data for this compound derivatives be resolved?
Advanced Research Question
- Standardized assays : Discrepancies in IC50 values (e.g., 1.92 µM vs. 10 µM) arise from variations in cell lines (MCF-7 vs. HeLa) or incubation times .
- Structural heterogeneity : Compare substituent effects; 6-fluoro derivatives may exhibit higher potency than 6-methoxy analogs due to electronegativity .
- Meta-analysis : Cross-reference spectral data (e.g., HRMS, NMR) to confirm compound identity before attributing activity differences .
Recommendation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
